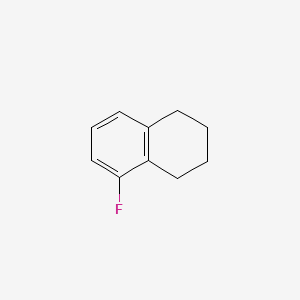

5-Fluoro-1,2,3,4-tetrahydronaphthalene

描述

Significance of Fluorine in Organic Synthesis

Fluorine is the most electronegative element, and its introduction into organic molecules imparts profound changes to their physical, chemical, and biological properties. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This inherent strength contributes to the high thermal and chemical stability of organofluorine compounds. wikipedia.orgnih.gov

Overview of the Tetrahydronaphthalene Scaffold

The tetrahydronaphthalene, or tetralin, scaffold consists of a fused benzene (B151609) ring and a cyclohexane (B81311) ring. ijpsjournal.com This structure is a key component in a wide array of biologically active molecules and serves as a versatile building block in organic synthesis. nih.gov Its partially saturated nature provides a three-dimensional geometry that is often advantageous for interacting with biological macromolecules.

The tetrahydronaphthalene nucleus is found in the core structure of various compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.com For instance, it is a structural feature of clinically used anthracycline antibiotics like doxorubicin (B1662922) and daunorubicin, which are known DNA intercalators. nih.gov The scaffold's chemical stability and the ability to functionalize both the aromatic and aliphatic rings make it an attractive starting point for the development of new therapeutic agents. nih.gov Researchers have synthesized numerous derivatives to explore their structure-activity relationships in various biological contexts. nih.gov

Contextualization of 5-Fluoro-1,2,3,4-tetrahydronaphthalene within Advanced Chemical Research

This compound represents the convergence of the strategic fluorination and the privileged tetralin scaffold. By placing a fluorine atom at the 5-position of the tetrahydronaphthalene ring system, the electronic properties of the aromatic ring are modified while the core carbocyclic structure is maintained. This specific modification makes it a valuable intermediate and research tool in synthetic chemistry.

A notable application of this compound is in the preparation of sulfonamides that act as inhibitors of the chemokine receptor CCR8. chemicalbook.com These inhibitors are investigated for the potential treatment of eosinophil and Th2-mediated diseases, which include conditions like asthma and allergic dermatitis. chemicalbook.com The fluorinated tetralin moiety serves as a crucial component of the larger molecule, likely influencing its binding affinity and specificity for the CCR8 receptor. The synthesis of such complex molecules underscores the role of fluorinated building blocks like this compound in advancing medicinal chemistry research.

Interactive Data Tables

Table 1: Physical and Chemical Properties of 1,2,3,4-Tetrahydronaphthalene (B1681288)

| Property | Value |

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol |

| Appearance | Colorless Liquid |

| Density (20°C) | 0.965-0.971 kg/m ³ |

| Boiling Point | 200-209 °C |

| Freezing Point | -31 °C |

| Flash Point | 71-77 °C |

| CAS Number | 119-64-2 |

Data sourced from Schultz Canada Chemicals Ltd. schultzchem.com and the National Institute of Standards and Technology (NIST) WebBook. nist.gov

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁F |

| CAS Number | 700-45-8 |

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYLVNKVCLHAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342148 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-45-8 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 1,2,3,4 Tetrahydronaphthalene and Its Derivatives

Established Synthetic Pathways to Fluoro-Tetrahydronaphthalenes

Traditional synthetic routes to fluoro-tetrahydronaphthalenes often rely on sequential reactions, including regioselective installation of the fluorine atom and subsequent saturation of the aromatic ring.

Achieving regioselectivity in the fluorination of tetralone precursors is a critical step. Electrophilic fluorinating agents are commonly employed for this purpose. The reaction of enol esters or enol ethers derived from tetralones with electrophilic N-F reagents, such as Selectfluor, provides a facile route to α-fluoroketones under mild conditions. researchgate.net The position of the fluorine atom is directed by the initial enolate formation.

Another advanced strategy involves the enantioselective electrophilic fluorination of α-aryl-tetralones. This method uses a combination of cinchonine-derived catalysts and Selectfluor to produce 2-fluoro-2-aryl-1-tetralones with high yields and moderate to good enantioselectivity. ua.es This approach is significant as it creates a configurationally stable quaternary stereogenic center at the α-position of the carbonyl group. ua.es

Table 1: Enantioselective Fluorination of α-Aryl-Tetralones ua.es

| Substrate (α-Aryl Group) | Yield (%) | Enantioselectivity (ee %) |

| Phenyl | >98 | 62 |

| 4-Methoxyphenyl | >98 | 74 |

| 4-Chlorophenyl | >98 | 65 |

| Naphthalen-2-yl | >98 | 68 |

The saturation of a fluorinated naphthalene (B1677914) precursor is a key step to form the tetrahydronaphthalene (tetralin) ring system. The hydrogenation of naphthalenes is known to proceed stepwise, with tetralin being a crucial intermediate before further reduction to decalin. hacettepe.edu.trcolab.ws This transformation is typically achieved through catalytic hydrogenation.

Various catalysts are effective for this process, including sulfided Ni-Mo/γ-Al2O3 and platinum-on-alumina catalysts. researchgate.netgoogle.com The reaction is often conducted in the vapor phase under controlled temperature and pressure to selectively yield tetralin. google.com For instance, using a platinum-alumina catalyst, specific conditions can be tuned to produce a product containing over 57% tetralin. google.com The hydrogenation of molecules containing fluorine groups is an area of growing interest, providing a direct and atom-economical pathway to valuable fluorinated scaffolds. rsc.org

The synthesis of substituted analogues of 5-fluorotetralin often requires multi-step reaction sequences to introduce various functional groups. A representative example is the synthesis of 2-Acetyl-5-hydroxy-1,2,3,4-tetrahydronaphthalene from the commercially available 5-Methoxy-1-tetralone (B1585004). researchgate.net This process involves a sequence of:

Acylation: Reaction of 5-methoxy-1-tetralone with ethyl acetate (B1210297) to form a C-acetyl enol. researchgate.net

Hydrogenation: Reduction of the resulting compound using a platinum catalyst (PtO2) to yield the acetyl-tetralin derivative. researchgate.net

Demethylation: Treatment with a Lewis acid like boron tribromide (BBr3) to convert the methoxy (B1213986) group into a hydroxyl group, affording the final product. researchgate.net

This sequence demonstrates how a precursor like 5-methoxy-1-tetralone, which is structurally related to a fluorinated analogue, can be chemically modified through a series of reliable reactions to build more complex, substituted tetralin structures.

Advanced and Stereoselective Synthesis of Fluorinated Tetralins

Modern synthetic chemistry seeks to improve efficiency through cascade reactions and advanced catalytic methods, enabling the construction of complex molecules in fewer steps with high selectivity.

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an elegant and efficient route to complex structures like fluorinated tetralins. One such strategy transforms isoindolines into tetralins via a cascade involving N-atom removal followed by a Diels-Alder reaction. researchgate.net

A more targeted approach for synthesizing fluorinated tetralins employs a one-pot trifluorination/cyclization cascade. thieme-connect.com This method starts with 1,3-diaryl cyclobutanols and, through a sequence initiated by a Brønsted acid, generates a homoallylic fluoride (B91410) intermediate. nih.govrepec.org This intermediate then undergoes further transformations, ultimately leading to the formation of a gem-difluorinated tetralin scaffold. repec.orgnih.gov This modular cascade allows for the generation of significant structural diversity. nih.govnih.gov

Organocatalysis provides powerful tools for the stereoselective synthesis of fluorinated compounds. A prominent example integrated into cascade reactions is the use of I(I)/I(III) catalysis. nih.govrepec.org In this process, a hypervalent iodine center, generated in situ, activates an alkene. nih.gov This activation triggers a phenonium ion rearrangement, which directs a regioselective 1,1-difluorination. nih.gov

This catalytic cycle can be part of a larger cascade. For instance, an acid-catalyzed unmasking and fluorination of a cyclobutanol (B46151) precursor can generate the necessary substrate for the I(I)/I(III) cycle. nih.gov A final C(sp3)-F bond activation, facilitated by a solvent like hexafluoroisopropanol (HFIP), forges the difluorinated tetralin ring system. thieme-connect.comrepec.org The efficiency of this process can be optimized by adjusting factors such as the amine:HF ratio, demonstrating the fine-tunability of the catalytic system. nih.gov

Table 2: Optimization of I(I)/I(III) Catalyzed Reaction nih.gov

| Entry | Amine:HF Ratio | Solvent | Yield (%) |

| 1 | 1:5 | Dichloromethane | 74 |

| 2 | 1:5.5 | Dichloromethane | 81 |

| 3 | 1:6 | Dichloromethane | 76 |

| 4 | 1:6.5 | Dichloromethane | 72 |

| 5 | 1:5.5 | Toluene | 69 |

| 6 | 1:5.5 | Acetonitrile (B52724) | 55 |

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Rhodium)

Transition metal catalysis offers powerful and versatile methods for the construction of the tetrahydronaphthalene framework. These reactions often proceed under mild conditions with high functional group tolerance. nih.gov

Palladium-Catalyzed Intramolecular Heck Reaction: A prominent strategy for forming the tetralin ring system is the Palladium-catalyzed intramolecular Mizoroki-Heck reaction. wikipedia.org This reaction involves the coupling of an aryl halide with an alkene tethered to the same molecule. lkouniv.ac.in For the synthesis of a tetralin core, a suitably substituted aryl halide with a pendant butenyl chain can undergo cyclization. The process begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the newly formed carbon-palladium bond. A final β-hydride elimination step regenerates the catalyst and yields the cyclic product. lkouniv.ac.in This method is highly valued for its ability to create congested tertiary and quaternary carbon centers with a high degree of control. nih.gov

The general mechanism for this cyclization is outlined below:

Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond of the precursor.

Migratory Insertion: The tethered alkene inserts into the aryl-Pd bond, forming the six-membered ring and a new alkyl-Pd intermediate.

β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming a double bond within the ring and regenerating the Pd(0) catalyst.

While this is a general strategy for tetralins, its application to specifically produce 5-Fluoro-1,2,3,4-tetrahydronaphthalene would require a precursor such as 1-(4-butenyl)-2-fluoro-3-halobenzene.

Iron-Catalyzed Synthesis: An operationally simple and efficient strategy for synthesizing functionalized tetrahydronaphthalenes utilizes an iron(III) catalyst. youtube.comorganic-chemistry.org This method is distinct from traditional cycloaddition reactions and relies on the divergent reactivity of aryl ketone precursors. The reaction proceeds through a proposed 3,4-dihydro-2H-pyran intermediate, which, under iron(III)-catalyzed Friedel-Crafts alkylation conditions, rearranges to afford the tetrahydronaphthalene product in high yields. youtube.com Optimization studies have shown that using 10 mol% of Iron(III) chloride (FeCl₃) in dichloroethane provides excellent yields. youtube.com This environmentally benign iron-catalyzed approach complements other methods, offering a broad substrate scope. organic-chemistry.org

| Catalyst System | Precursor Type | Key Transformation | Advantage |

| Palladium(0) complexes | Aryl halide with tethered alkene | Intramolecular Heck Reaction | High functional group tolerance; ability to form quaternary centers. nih.govyoutube.com |

| Iron(III) Chloride (FeCl₃) | Aryl ketone with α-carbonyl substituent | Friedel-Crafts Alkylation via pyran intermediate | Operational simplicity; high yields; environmentally benign catalyst. youtube.comorganic-chemistry.org |

Ring Expansion Strategies from Precursors (e.g., Methyleneindanes)

Ring expansion strategies provide an innovative route to tetralin scaffolds from smaller ring systems. One notable example is the fluorinative ring expansion of methyleneindanes. This approach has been successfully leveraged to access novel trifluorinated tetralins, demonstrating a powerful method for creating fluorinated carbocycles that are valuable in drug discovery. wikipedia.org

In this strategy, a fluorinated methyleneindane precursor is treated with p-TolIF₂ (generated in situ), which induces a difluorinative ring expansion. The proposed mechanism proceeds through a transient, tricyclic phenonium ion intermediate, which then rearranges to yield the six-membered saturated ring of the tetralin system. wikipedia.org This main group catalysis-based strategy has been shown to be efficient for over 20 examples, with yields reaching over 95%. wikipedia.org The reaction tolerates a diverse range of substituents on the aromatic ring of the methyleneindane precursor. wikipedia.org

This methodology is particularly significant as it allows for the isosteric replacement of a [CH₂−CH₂] group with a [CF₂−CHF] group, which can fix the conformation of the resulting tetralin ring and introduce a significant dipole moment, properties that are highly desirable in medicinal chemistry. wikipedia.org

Synthesis of Specifically Substituted this compound Analogues

The functionalization of the 5-fluorotetralin scaffold is crucial for modulating its chemical and biological properties. Standard organic reactions can be employed to introduce a variety of substituents onto the aromatic ring.

Introduction of Carboxylate Groups

Carboxylate groups can be introduced onto the aromatic ring of 5-fluorotetralin primarily through a two-step sequence involving Friedel-Crafts acylation followed by oxidation.

Friedel-Crafts Acylation: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group (R-C=O) onto the aromatic ring. organic-chemistry.org For 5-fluorotetralin, the reaction with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) would yield an acetyl-substituted fluorotetralin. The fluorine atom is an ortho-, para- director, while the fused alkyl ring is also an activating ortho-, para- director. Therefore, acylation is expected to occur at the C7 position, which is para to the fluorine atom and ortho to the alkyl substituent, and sterically accessible. The resulting ketone is a deactivated product, which prevents further acylation reactions. organic-chemistry.org

Subsequent Oxidation: The acetyl group introduced via the Friedel-Crafts reaction can be oxidized to a carboxylic acid group using a strong oxidizing agent, such as potassium permanganate (B83412) or sodium hypochlorite (B82951) (through the haloform reaction). This two-step process provides a reliable route to 7-carboxy-5-fluoro-1,2,3,4-tetrahydronaphthalene.

A more direct, though less common, method involves the conversion of a halogenated derivative (e.g., 7-bromo-5-fluorotetralin) via halogen-metal exchange with an organolithium reagent, followed by quenching the resulting aryllithium intermediate with carbon dioxide gas. lookchem.com

Synthesis of Halogenated and Hydroxylated Derivatives

Halogenation: Additional halogen atoms can be introduced onto the aromatic ring of 5-fluorotetralin via electrophilic aromatic halogenation. wikipedia.org The reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) leads to substitution on the aromatic ring. wikipedia.org

The regioselectivity of the substitution is dictated by the directing effects of the existing substituents. The fluorine atom at C5 and the alkyl portion of the fused ring are both ortho-, para-directing and activating groups. lkouniv.ac.in Therefore, halogenation is predicted to occur preferentially at the C7 position (para to the fluorine) or the C6 position (ortho to the fluorine). The precise outcome can depend on steric hindrance and reaction conditions. Studies on the bromination of related tetralone systems have established conditions for substitution at specific positions on the benzannelated ring. researchgate.net

Hydroxylation: The direct hydroxylation of the aromatic ring is challenging. A common synthetic route to introduce a hydroxyl group involves a multi-step sequence:

Nitration: Electrophilic nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group, likely at the C7 position.

Reduction: The nitro group is then reduced to an amino group (-NH₂) using reagents such as tin(II) chloride or catalytic hydrogenation.

Diazotization and Hydrolysis: The resulting amino group is converted to a diazonium salt using nitrous acid (HONO) at low temperatures. Gentle heating of the diazonium salt in water then leads to its replacement by a hydroxyl group, yielding the hydroxylated derivative.

Reactivity and Chemical Transformations of 5 Fluoro 1,2,3,4 Tetrahydronaphthalene

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) ring in 5-Fluoro-1,2,3,4-tetrahydronaphthalene towards substitution reactions is influenced by two opposing electronic effects. The fused alkyl ring acts as an electron-donating group, thereby activating the aromatic ring towards electrophilic attack. Conversely, the fluorine atom, due to its high electronegativity, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring. However, through resonance, the fluorine atom can donate a lone pair of electrons (+R effect), which directs incoming electrophiles to the ortho and para positions.

In the context of electrophilic aromatic substitution, the net effect is that the aromatic ring of this compound is less reactive than tetralin itself but will direct incoming electrophiles primarily to the C6 and C8 positions (ortho and para to the fluorine atom). libretexts.org

Nucleophilic aromatic substitution (SNAr), while less common for simple arenes, is facilitated by the presence of electron-withdrawing groups. The fluorine atom in this compound makes the aromatic ring more susceptible to attack by strong nucleophiles. nih.gov Attack is generally favored at positions ortho or para to the activating fluoro group. youtube.com Furthermore, fluorine itself is a viable leaving group in SNAr reactions, often showing enhanced reactivity compared to other halogens due to its ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect. youtube.com

C-F Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage a significant chemical challenge. nih.gov Nevertheless, various methods have been developed for its activation and subsequent functionalization, which are broadly applicable to aryl fluorides like this compound.

Reductive De-fluorination Processes

Reductive defluorination involves the cleavage of the C-F bond and its replacement with a C-H bond. This transformation can be achieved using various reducing agents. While specific studies on this compound are not prominent, general methodologies for aryl fluorides are well-established. For instance, microbial communities capable of organohalide respiration have been shown to achieve reductive defluorination, demonstrating C-F bond cleavage under anaerobic conditions with an electron donor like lactate. nih.gov Photoredox catalysis also offers a mild approach for the hydrodefluorination of electron-rich aryl fluorides using light, a suitable catalyst, and a hydrogen source. slideshare.net

Catalytic Cleavage of Carbon-Fluorine Bonds

Transition-metal catalysis provides a powerful tool for the activation and functionalization of C-F bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions typically involve late transition metals that can undergo oxidative addition into the C-F bond. Although challenging, catalytic systems have been developed that are effective for even robust C-F bonds in non-activated aryl fluorides. acs.org For example, μ-nitrido diiron phthalocyanine (B1677752) complexes have been used to catalytically defluorinate perfluorinated aromatics under oxidative conditions using hydrogen peroxide as the oxidant. nih.gov

The following table illustrates representative catalytic systems used for the hydrodefluorination of various aryl fluorides, which are analogous to the C-F bond in this compound.

| Catalyst System | Substrate Example | Reductant/Conditions | Product | Reference |

|---|---|---|---|---|

| Rh/Al2O3 | Fluorobenzene | H2 (1 atm), Ambient Temp. | Benzene/Cyclohexane (B81311) | nih.gov |

| Anionic Rh-Ga Complex | Electron-rich aryl fluorides | Violet light, H2, Alkoxide base | Hydrodefluorinated arene | slideshare.net |

| [(Pc)Fe(III)(μ-N)Fe(IV)(Pc)] | Hexafluorobenzene | H2O2, Near-ambient Temp. | Partially defluorinated products | nih.gov |

| Organohalide-respiring microbial community | Perfluorinated compounds | Lactate (electron donor) | Reductively defluorinated products | nih.gov |

Reactions Involving the Saturated Ring System

The saturated portion of this compound behaves like a substituted cyclohexane and is susceptible to reactions typical of aliphatic systems, including those that proceed via carbocation intermediates.

Cyclization Reactions (e.g., Friedel-Crafts Type)

The tetralin framework can serve as a precursor for the synthesis of more complex polycyclic systems through intramolecular cyclization reactions. researchgate.net A common strategy is the intramolecular Friedel-Crafts alkylation, where a side chain attached to the saturated ring, capable of forming a carbocation, cyclizes onto the aromatic ring. nih.gov The success and regiochemistry of such cyclizations depend on the length of the tether and the nature of the substituents on the aromatic ring. beilstein-journals.orgnih.gov In the case of this compound, the deactivating effect of the fluorine would make the cyclization more challenging, and the directing effect would favor closure at the C6 position. stackexchange.com

The table below summarizes examples of intramolecular cyclizations on tetralin-like scaffolds to produce polycyclic structures.

| Substrate Type | Lewis Acid/Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2-(2-vinylphenyl)acetaldehydes | BF3·Et2O or AlCl3 | Prins/Friedel-Crafts Cascade | 4-Aryl-tetralin-2-ols | beilstein-journals.org |

| Allylic azides with pendant trichloroacetimidate | AgSbF6 | Allylic azide (B81097) rearrangement/Friedel-Crafts | 3-Azido-tetralins | nih.gov |

| Substituted tetralin with side chain | Not specified | Intramolecular Friedel-Crafts alkylation | cis-Hexahydrobenzophenanthridines | nih.gov |

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the 5-Fluoro-1,2,3,4-tetrahydronaphthalene molecule can be determined.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum, protons in different chemical environments will resonate at distinct frequencies. For this compound, we expect to see signals for both the aromatic and the aliphatic protons of the tetralin core. The fluorine atom will influence the chemical shifts of nearby protons, particularly those on the aromatic ring, through space (n-bond) coupling (J-coupling). The aromatic protons would likely appear as complex multiplets due to proton-proton and proton-fluorine couplings. The aliphatic protons at positions 1, 2, 3, and 4 would also show distinct signals, typically as multiplets resulting from coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6, H-7, H-8 | ~6.8 - 7.2 | Multiplet (m) | J(H,H) and J(H,F) |

| H-1, H-4 | ~2.7 - 2.9 | Multiplet (m) | J(H,H) |

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The carbon atom directly bonded to the fluorine (C-5) will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected by the high electronegativity of fluorine. Other nearby carbons will also exhibit smaller C-F couplings (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-5 | ~160 (doublet) | ¹JCF ≈ 240-250 |

| Aromatic CH | ~115 - 130 (doublets) | JCF ≈ 5-25 |

| Quaternary Aromatic | ~135 - 145 (doublets) | JCF ≈ 2-15 |

| C-1, C-4 | ~25 - 30 | Minor or no coupling |

Fluorine-¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a direct observation of the fluorine atom. rsc.orgrsc.org For this compound, a single signal is expected. The chemical shift provides information about the electronic environment of the fluorine atom. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-6 and H-4a, though the latter is part of the aliphatic ring system). Proton-decoupled ¹⁹F NMR would show a singlet.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the aliphatic ring (H-1 through H-4) and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached. This would definitively link the proton and carbon assignments for the CH groups in the molecule.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The spectrum for this compound would be expected to show characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the aromatic ring, and a strong absorption for the C-F bond.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For this compound (C₁₀H₁₁F), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.19 g/mol ). The fragmentation pattern would likely involve the loss of aliphatic fragments from the saturated ring, with a prominent fragment corresponding to the stable fluoronaphthalene cation or related structures.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₀H₁₁F]⁺ | 150 | Molecular Ion (M⁺) |

| [C₈H₇F]⁺ | 122 | Loss of ethylene (B1197577) (C₂H₄) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unequivocal identification of this compound. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₀H₁₁F) is 150.08448 Da. HRMS instrumentation, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with a high degree of accuracy, typically within a few parts per million (ppm), thus confirming the elemental composition and distinguishing it from other isobaric compounds.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) of this compound would be observed at m/z 150. Subsequent fragmentation would likely involve the loss of neutral fragments. A common fragmentation pathway for tetralin derivatives is the retro-Diels-Alder reaction, which would result in the loss of ethene (C₂H₄, 28 Da), leading to a fragment ion at m/z 122. Another potential fragmentation is the loss of a hydrogen atom to form a stable benzylic cation at m/z 149. The presence of the fluorine atom can also influence fragmentation, potentially leading to the loss of HF (20 Da) or a fluorine radical (19 Da), although the latter is less common due to the strength of the C-F bond.

Table 1: Theoretical HRMS Data for this compound and its Major Fragments

| Species | Formula | Theoretical Exact Mass (Da) |

| [M]⁺ | C₁₀H₁₁F | 150.08448 |

| [M-H]⁺ | C₁₀H₁₀F | 149.07665 |

| [M-C₂H₄]⁺ | C₈H₇F | 122.05558 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry is an indispensable technique for the analysis of this compound in complex mixtures, such as reaction products or environmental samples. In this method, the volatile components of a sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As this compound is a relatively volatile compound, it is well-suited for GC analysis.

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component serves as a chemical fingerprint, allowing for its identification. The retention time from the gas chromatograph provides an additional layer of identification. For this compound, a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate for separation. The resulting mass spectrum would be expected to show the characteristic molecular ion peak at m/z 150 and key fragment ions as discussed in the HRMS section. This technique is highly sensitive and can be used for both qualitative identification and quantitative analysis.

X-ray Crystallography for Solid-State Structural Determination and Conformation

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic method depends on the scale of the purification and the nature of the impurities.

For laboratory-scale purification, column chromatography using silica (B1680970) gel as the stationary phase is a common and effective method. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a low polarity ratio, would likely be suitable for eluting the relatively non-polar this compound. The polarity of the eluent can be gradually increased to separate the target compound from more polar or less polar impurities. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

For the purification of fluorinated compounds, including those with aromatic rings, High-Performance Liquid Chromatography (HPLC) offers higher resolution and efficiency. nih.govgoogle.com Both normal-phase and reverse-phase HPLC can be employed. In normal-phase HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. In reverse-phase HPLC, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Given the non-polar nature of this compound, reverse-phase HPLC would be a suitable choice for both purification and purity analysis. The purity of the final product can be determined by integrating the peak area in the chromatogram.

Computational and Theoretical Investigations of 5 Fluoro 1,2,3,4 Tetrahydronaphthalene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For 5-Fluoro-1,2,3,4-tetrahydronaphthalene, DFT studies provide profound insights into its structural preferences, electronic nature, and reactivity. These theoretical calculations are essential for rationalizing experimentally observed phenomena and predicting molecular behavior.

The non-aromatic portion of the this compound molecule is a six-membered alicyclic ring, which is not planar and exists in various conformations. DFT calculations are employed to determine the geometries of possible conformers and to establish their relative stabilities. The introduction of a fluorine atom at the 5-position removes the conformational degeneracy inherent to the parent tetralin scaffold. nih.gov

The primary conformations of the saturated ring are typically described as half-chair forms. The fluorine substituent can occupy either a pseudo-axial or a pseudo-equatorial position. Computational studies on closely related fluorinated tetralins have shown a distinct preference for the conformer where the fluorine atom is in a pseudo-axial orientation. nih.gov This preference is not primarily driven by steric factors but by subtle stereoelectronic effects. The energy difference between these conformers can be quantified through DFT calculations, revealing the thermodynamic preference. For example, in a similar trifluorinated tetralin system, the pseudo-axial conformer was found to be more stable by approximately 1.0 kcal/mol. nih.gov

Relative Stability of this compound Conformers (Illustrative)

| Conformer | Fluorine Position | Relative Free Energy (ΔΔG298) | Stability |

|---|---|---|---|

| Conformer A | Pseudo-axial | 0.0 kcal/mol (Reference) | More Stable |

| Conformer B | Pseudo-equatorial | ~ +1.0 kcal/mol | Less Stable |

The conformational preferences in this compound are largely governed by stereoelectronic interactions, specifically hyperconjugation. nih.gov Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. nih.gov In this molecule, a key interaction is the donation of electron density from a C-H sigma bonding orbital (σC-H) into the adjacent C-F sigma antibonding orbital (σC-F*). nih.gov

This σC-H→σC-F* interaction is maximized when the participating orbitals have the correct geometric alignment, specifically an anti-periplanar arrangement. This optimal alignment occurs in the conformer where the fluorine atom occupies the pseudo-axial position. nih.gov This stabilizing hyperconjugative effect is a primary reason for the greater stability of the pseudo-axial conformer. Evidence for this interaction can be found in the calculated bond lengths; the C-F bond involved in the hyperconjugation (the axial bond) is predicted to be slightly elongated compared to a C-F bond not receiving such an electron donation (the equatorial bond). nih.gov

Analysis of Stereoelectronic Interactions

| Interaction Type | Description | Favorable Conformation | Consequence |

|---|---|---|---|

| σC-H→σC-F* Hyperconjugation | Electron donation from a C-H bonding orbital to a C-F antibonding orbital. | Pseudo-axial Fluorine | Increased conformational stability; elongation of the axial C-F bond. nih.gov |

DFT calculations serve as a reliable method for predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data. For this compound, DFT can be used to simulate various types of spectra. researchgate.netscispace.com

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. These theoretical spectra help in the assignment of vibrational modes observed in experimental measurements. materialsciencejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net This is invaluable for structure elucidation and conformational analysis.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. scispace.com

Computational studies on the parent 1,2,3,4-tetrahydronaphthalene (B1681288) have successfully determined its spectroscopic constants, providing a foundation for similar analyses on its fluorinated derivatives. researchgate.net

DFT is a critical tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map the potential energy surface, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net

By calculating the energies of these stationary points, activation energies and reaction enthalpies can be determined. This information provides a quantitative understanding of reaction kinetics and thermodynamics. Analyzing the geometry of the transition state structure reveals the specific atomic motions involved in the bond-breaking and bond-forming processes. This level of mechanistic detail is crucial for optimizing reaction conditions and designing new synthetic pathways.

Quantum Chemical Calculations

The electronic properties and chemical reactivity of a molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org Quantum chemical calculations provide detailed information about the energies and spatial distributions of these orbitals for this compound.

HOMO: The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor. Regions of the molecule with high HOMO density are susceptible to electrophilic attack. edu.krd

LUMO: The energy of the LUMO is related to the molecule's electron affinity and its ability to act as an electron acceptor. Regions with high LUMO density are susceptible to nucleophilic attack. edu.krd

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krdresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. Calculations on the related naphthalene (B1677914) molecule show an energy gap of around 4.75 eV. samipubco.com

Frontier Molecular Orbital Descriptors

| Descriptor | Significance | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. edu.krd | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. edu.krd | Lower energy indicates a better electron acceptor. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap; indicates chemical stability and reactivity. researchgate.net | A large gap suggests high stability and low reactivity. A small gap suggests high reactivity. |

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a fundamental computational technique used to explore the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan maps out the energetic landscape of a molecule. This allows for the identification of stable conformers (local minima), transition states (saddle points), and the energy barriers between them.

For this compound, the puckering of the saturated six-membered ring is a key conformational feature. A relaxed PES scan could be performed by systematically varying the dihedral angles within this ring. Such a scan would reveal the most stable conformations, likely variations of half-chair or twist-boat forms, and the energy required to interconvert between them. The fluorine atom at the 5-position is expected to influence the electronic distribution and steric interactions, thereby affecting the relative energies of these conformers.

Despite the theoretical importance of such studies, a detailed Potential Energy Surface Scan specifically for this compound is not extensively documented in publicly available scientific literature. While general principles of conformational analysis for tetralin systems are established, specific energy values and barrier heights for this fluorinated derivative would require dedicated computational investigation.

A hypothetical PES scan would likely focus on the dihedral angle defining the ring pucker. The results could be presented in a table format, showing the relative energy at each step of the scan.

Table 1: Hypothetical Relative Energy Profile from a PES Scan (Note: This data is illustrative and not from a published study on this compound)

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.0 | Eclipsed (High Energy) |

| 30 | 1.5 | Twist-Boat |

| 60 | 0.0 | Half-Chair (Global Minimum) |

| 90 | 2.0 | Twist-Boat |

This illustrative table demonstrates how a PES scan can quantify the energy differences between various conformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of computational techniques used to model and predict the behavior of molecules. Building on the static picture provided by PES scans, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to simulate the atoms' movements, providing a trajectory that describes the positions and velocities of the atoms over a period of time.

An MD simulation of this compound would provide valuable insights into its conformational dynamics, solvent interactions, and thermodynamic properties. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one could observe the flexibility of the tetralin ring system, the rotational freedom of the C-F bond, and the specific interactions between the molecule and its environment. Such simulations are instrumental in understanding how the molecule behaves in a realistic setting, which is crucial for applications in medicinal chemistry and materials science.

Key parameters that could be extracted from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radial Distribution Functions (RDFs): To characterize the interactions with solvent molecules.

As with potential energy surface scans, specific and detailed molecular dynamics simulation studies focused solely on this compound are not readily found in the reviewed scientific literature. While MD simulations are commonly applied to complex systems containing tetralin-like moieties, dedicated studies on this specific compound to detail its dynamic properties have not been widely published. These computational studies would be a valuable area for future research to fully characterize the molecular behavior of this compound.

Role As a Versatile Synthetic Building Block and Precursor

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The presence of the fluorine atom in 5-fluoro-1,2,3,4-tetrahydronaphthalene makes it an ideal starting material for the synthesis of more complex fluorinated molecules. The regioselective introduction of fluorine can be a challenging synthetic step, and thus, using this compound as a building block provides a straightforward route to fluorinated targets. For instance, chiral polyfluoroarene derivatives, which are important scaffolds in chemistry, can be synthesized through enantioselective C-H alkylation of polyfluoroarenes with alkenes, a process that can involve fluorotetralin structures. researchgate.net

Furthermore, derivatives of this compound are used in the preparation of sulfonamides that act as inhibitors of the chemokine receptor CCR8, which are investigated for the treatment of eosinophil and Th2-mediated diseases such as asthma and allergic dermatitis. chemicalbook.com The synthesis of these complex therapeutic agents benefits from the pre-fluorinated tetrahydronaphthalene core.

Intermediate in the Formation of Advanced Polycyclic Systems

The tetrahydronaphthalene framework serves as an excellent foundation for the construction of more elaborate polycyclic systems. The reactivity of both the aromatic and aliphatic portions of the molecule can be exploited to build additional rings. For example, tetrahydronaphthalene-fused 1,5-dipoles can be utilized in palladium-catalyzed annulation reactions to create seven- and nine-membered heterocycles. researchgate.net These types of reactions demonstrate the utility of the tetralin structure in accessing complex, multi-ring systems that would be difficult to assemble through other methods. researchgate.net

One notable application involves the reaction of 5-fluoro-1,3-dimethyluracil (B1219917) with naphthalenes, which proceeds via a 1,2-cycloaddition to yield corresponding naphthocyclobutapyrimidines. researchgate.net This photochemical reaction showcases how the naphthalene (B1677914) core, a close relative of tetrahydronaphthalene, can be used to construct intricate polycyclic and heterocyclic frameworks.

Components in the Development of Functional Materials (e.g., Liquid Crystals)

The unique physical and electronic properties imparted by the fluoro-substituted tetrahydronaphthalene structure have made it a component of interest in materials science, particularly in the development of liquid crystals for active matrix liquid crystal displays (LCDs). researchgate.net Liquid crystals are a state of matter that has properties between those of conventional liquids and solid crystals, making them ideal for display technologies.

Research has focused on designing liquid crystal materials that incorporate a fluoro-substituted tetrahydronaphthalene structure. researchgate.net The inclusion of this moiety has been shown to result in liquid crystal mixtures with desirable properties, such as a wide nematic temperature range, low melting point, and a very large value of dielectric anisotropy. researchgate.net Specifically, 6-aryl-5-fluoro-1,2,3,4-tetrahydronaphthalenes have been synthesized and studied for these applications. researchgate.net The fluorine substituent at the C-5 position has been found to increase the nematic-isotropic transition temperature (TNI) and reduce rotational viscosity (γ1) while maintaining good solubility. researchgate.net

| Property | Effect of Fluoro-Substituted Tetrahydronaphthalene Core |

| Nematic Temperature Range | Wide |

| Melting Point | Low |

| Dielectric Anisotropy (Δε) | Very Large |

| Co-solubility | Very Good |

This table summarizes the beneficial properties imparted to liquid crystal mixtures by incorporating the this compound scaffold.

Scaffold for Further Synthetic Diversification and Derivatization

The this compound structure is a versatile scaffold that allows for extensive synthetic diversification. The aromatic ring can undergo electrophilic substitution reactions, while the benzylic positions of the saturated ring are amenable to oxidation and other transformations. This allows for the introduction of a wide variety of functional groups, leading to a large library of derivatives.

For example, various tetrahydronaphthalene derivatives have been synthesized to explore their biological activities. nih.gov Studies have involved creating novel carboxamide derivatives of tetrahydronaphthalene and evaluating their effects on cellular processes. nih.gov Similarly, the core structure has been modified to create potential photoaffinity ligands for specific biological receptors, such as the 5-HT1A receptor. nih.gov This involves introducing photolabile groups onto the tetrahydronaphthalene skeleton to study receptor-ligand interactions. nih.gov These examples highlight the utility of the tetrahydronaphthalene core as a starting point for creating diverse and functionally complex molecules.

Derivatives and Structural Modifications of 5 Fluoro 1,2,3,4 Tetrahydronaphthalene

Modifications on the Aromatic Ring System

The aromatic portion of 5-fluoro-1,2,3,4-tetrahydronaphthalene is a primary site for structural modifications. Altering the substitution pattern on this ring can significantly influence the electronic properties and intermolecular interactions of the resulting derivatives.

The introduction of a second fluorine atom onto the aromatic ring of this compound can lead to derivatives with altered lipophilicity and metabolic stability. The synthesis of such difluorinated analogs often involves multi-step sequences starting from appropriately substituted precursors. For instance, the synthesis of (R)-5,7-difluorochroman-4-ol, a key intermediate for certain pharmaceutical agents, highlights a practical approach to introducing fluorine atoms at these positions, which could be adapted for tetralin systems. researchgate.net

Table 1: Examples of Difluorinated Tetrahydronaphthalene Derivatives and Related Structures

| Compound Name | Structure | Synthetic Precursor Example |

| 5,6-Difluoro-1,2,3,4-tetrahydronaphthalene | (Structure not available in search results) | Difluorinated benzene (B151609) derivatives |

| 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene | (Structure not available in search results) | 1,3-Difluorobenzene |

| (R)-5,7-Difluorochroman-4-ol | (Structure not available in search results) | 5,7-Difluorochromanone |

The aromatic ring of this compound can be further functionalized by the introduction of aryl and alkyl groups. These modifications can be achieved through various established synthetic methodologies.

Aryl Substituents: The introduction of aryl groups can be accomplished via transition-metal-catalyzed cross-coupling reactions. uwindsor.ca For instance, palladium-catalyzed reactions of a halogenated this compound derivative with an appropriate arylboronic acid (Suzuki coupling) or arylstannane (Stille coupling) would be viable strategies. Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, can also be employed, although the directing effects of the existing fluorine and alkyl substituents must be considered to control regioselectivity. google.comlibretexts.org

Alkyl Substituents: Alkyl groups can be introduced onto the aromatic ring using methods like Friedel-Crafts alkylation. google.com For example, reaction with an alkyl halide in the presence of a Lewis acid catalyst can lead to the formation of alkyl-substituted derivatives. It is important to note that such reactions can sometimes be prone to polyalkylation and rearrangement of the alkyl group.

Table 2: Synthetic Strategies for Aryl and Alkyl Substitution

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Fluoro-X-aryl-1,2,3,4-tetrahydronaphthalene |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | 5-Fluoro-X-alkyl-1,2,3,4-tetrahydronaphthalene |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | 5-Fluoro-X-acyl-1,2,3,4-tetrahydronaphthalene |

Modifications on the Saturated Cyclohexane (B81311) Ring

The saturated ring can be functionalized with various substituents, including dicarboxylates and amines, which can serve as handles for further derivatization or as key pharmacophoric elements.

Dicarboxylates: Tetralin dicarboxylate derivatives can be synthesized through methods such as the Diels-Alder reaction. acs.orgnih.gov For example, the reaction of an appropriately substituted isoindoline (B1297411) with a dienophile can lead to the formation of a tetralin skeleton with carboxylate groups on the saturated ring. acs.orgnih.gov These dicarboxylates can exist as various stereoisomers, and their synthesis can be designed to achieve specific stereochemical outcomes.

Amines: Aminotetralin derivatives are a well-studied class of compounds. Their synthesis can be achieved through several routes, including the reduction of a tetralone oxime or reductive amination of a tetralone. google.com A series of hydroxylated 2-aminotetralins have been prepared, some of which exhibit high affinity for dopamine (B1211576) receptors. nih.gov Furthermore, N-substituted aminotetralins have been synthesized to explore their structure-activity relationships at serotonin (B10506) receptors. nih.gov

Table 3: Examples of Functionalized Saturated Ring Derivatives

| Derivative Type | Example Compound | Synthetic Method Highlight |

| Dicarboxylate | Diethyl 1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | Diels-Alder reaction of an in situ generated ortho-xylylene with a dienophile. acs.org |

| Amine | 2-Amino-1,2,3,4-tetrahydronaphthalene | Reduction of 2-tetralone (B1666913) oxime. |

| Hydroxylated Amine | [N-(2-Chloroethyl)-N-propylamino]-6,7-dihydroxytetralin | Multi-step synthesis from a dihydroxytetralin precursor. nih.gov |

Strategies for Chiral Analogue Synthesis

The development of enantiomerically pure derivatives of this compound is crucial for understanding their stereoselective interactions with chiral biological systems. Several strategies can be employed for the synthesis of chiral analogues.

One approach involves the use of asymmetric transfer hydrogenation of keto acids with chiral ruthenium catalysts, which can lead to the formation of lactone-fused tetralin derivatives with multiple stereocenters controlled with high diastereo- and enantioselectivity. thieme-connect.com This method utilizes dynamic kinetic resolution to resolve a racemic starting material into a single enantiomer of the product.

Another strategy is the enantioselective construction of key intermediates. For example, the catalytic asymmetric Oshima–Utimoto reaction can be used to synthesize chiral β-substituted γ-lactones, which are versatile building blocks for the synthesis of aryltetralin lignans. acs.org The absolute configuration of the product can be controlled by the choice of the starting allylic alcohol stereoisomer.

Stereoselective synthesis can also be achieved through the use of chiral auxiliaries or chiral catalysts in various synthetic transformations. rsc.orgsemanticscholar.orgmdpi.com For instance, the diastereoselective synthesis of amino diketone derivatives has been reported, which could be precursors to chiral aminotetralins. mdpi.com The synthesis of novel 5-substituted-2-aminotetralin analogs has been reported where stereoselectivity at the target receptors was observed. nih.gov

Table 4: Approaches to Chiral Analogue Synthesis

| Strategy | Key Feature | Example Application |

| Asymmetric Transfer Hydrogenation | Dynamic kinetic resolution of a racemic precursor. | Synthesis of enantiomerically enriched lactone-fused tetralins. thieme-connect.com |

| Catalytic Asymmetric Reactions | Enantioselective formation of a key chiral intermediate. | Synthesis of chiral β-substituted γ-lactones as precursors to aryltetralins. acs.org |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | (Not explicitly detailed in search results for this specific scaffold) |

| Diastereoselective Reactions | Control of relative stereochemistry. | Synthesis of diastereomerically enriched amino diketone derivatives. mdpi.com |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-1,2,3,4-tetrahydronaphthalene, and how can reaction yields be optimized?

- Methodology : Fluorination of tetrahydronaphthalene derivatives typically involves electrophilic substitution or hydrogenation of pre-fluorinated precursors. For example, catalytic hydrogenation of 5-fluoronaphthalene using palladium or platinum catalysts under controlled pressure (1–3 atm) can yield the tetrahydro derivative. Reaction optimization should focus on solvent selection (e.g., ethanol or acetic acid), catalyst loading (5–10% w/w), and temperature (80–120°C) to minimize side reactions like over-reduction .

- Characterization : Confirm purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing chemical shifts to analogous compounds (e.g., 6-fluoro-1,2,3,4-tetrahydronaphthalene) .

Q. How can researchers accurately determine the thermochemical properties of this compound?

- Methodology : Use differential scanning calorimetry (DSC) to measure melting points and enthalpy changes. Gas-phase thermochemistry data (e.g., heat of formation) can be derived via computational methods like density functional theory (DFT) or referenced from NIST’s reaction thermochemistry database for structurally similar compounds (e.g., tetralin derivatives) .

- Validation : Cross-reference experimental data with computational predictions (e.g., Gaussian software) to address discrepancies caused by fluorine’s electronegativity .

Q. What spectroscopic techniques are most effective for structural elucidation of fluorinated tetrahydronaphthalenes?

- Methodology :

- ¹⁹F NMR : Identify fluorine substituent positioning via coupling constants and chemical shifts (typically δ -110 to -150 ppm for aromatic fluorides).

- IR Spectroscopy : Detect C-F stretching vibrations (~1,100–1,250 cm⁻¹).

- High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁F⁺, expected m/z 150.1) .

Advanced Research Questions

Q. How does the fluorine substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Methodology : Perform kinetic studies using nitration or sulfonation reactions under standardized conditions. Compare reaction rates and product distributions with non-fluorinated tetralin. Fluorine’s electron-withdrawing effect typically directs EAS to meta positions, but steric effects in the tetrahydro structure may alter this trend. Use deuterated solvents to track protonation pathways .

Q. What computational strategies are suitable for predicting the environmental persistence and biodegradation pathways of this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives. Molecular dynamics simulations can predict binding affinities with microbial enzymes (e.g., cytochrome P450). Validate predictions with aerobic soil metabolism studies, monitoring CO₂ evolution and intermediate metabolites via LC-MS .

Q. How can researchers resolve contradictions in toxicological data for fluorinated polycyclic compounds?

- Methodology : Conduct systematic literature reviews using databases like TOXCENTER and NIH RePORTER to identify data gaps. Prioritize in vivo studies (rodent models) to assess acute vs. chronic exposure effects, focusing on hepatic and renal endpoints. Use meta-analysis tools to harmonize conflicting results, accounting for variables like dose, exposure duration, and metabolic activation .

Q. What experimental designs are recommended for studying the photodegradation of this compound in aquatic environments?

- Methodology : Simulate UV exposure (λ = 290–400 nm) in aqueous solutions (pH 7–9) with TiO₂ as a photocatalyst. Monitor degradation kinetics via HPLC-UV and identify intermediates (e.g., hydroxylated or ring-opened products) using tandem MS. Compare results with non-fluorinated analogs to assess fluorine’s impact on reaction pathways .

Q. How do biotransformation pathways differ between this compound and its non-fluorinated counterpart?

- Methodology : Use hepatic microsomal assays (e.g., rat S9 fractions) to identify phase I metabolites (oxidation, hydroxylation) and phase II conjugates (glucuronidation, sulfation). Employ stable isotope labeling (e.g., ¹⁸O) to trace oxygen incorporation. Fluorine’s presence may inhibit certain cytochrome P450 isoforms, altering metabolite profiles .

Tables for Key Data

Table 1 : Thermochemical Properties of Related Compounds

| Compound | ΔHf° (kJ/mol) | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydronaphthalene | -95.3 | -35 | 207 | |

| 6-Fluoro-1,2,3,4-tetrahydronaphthalene | -108.1* | -28* | 215* |

*Predicted values based on computational models.

Table 2 : Common Analytical Techniques for Fluorinated Compounds

| Technique | Application | Sensitivity (ppm) | Reference |

|---|---|---|---|

| ¹⁹F NMR | Structural confirmation | 0.1 | |

| GC-MS | Purity assessment | 0.01 | |

| DFT Calculations | Thermochemical predictions | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。